2-(4-Chloro-3,5-dimethylphenyl)-2-propanol
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Overview
Description
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is an organic compound with the molecular formula C11H15ClO. It is a white to light yellow solid that is often used as an intermediate in organic synthesis. This compound is known for its distinct chemical structure, which includes a chlorinated aromatic ring and a secondary alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction, where an aryl boronic acid ester reacts with an α-halo aldehyde under palladium catalysis . This reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanone.
Reduction: 2-(4-Chloro-3,5-dimethylphenyl)propane.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol exerts its effects is primarily through its interactions with cellular components. The compound can disrupt cell membrane integrity and interfere with enzyme activity, leading to various biological effects. Its molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the secondary alcohol group.
2-(4-Chloro-3,5-dimethylphenyl)ethanol: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is unique due to its combination of a chlorinated aromatic ring and a secondary alcohol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPIWMQZKWTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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